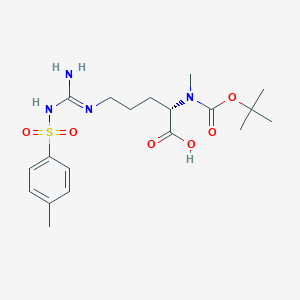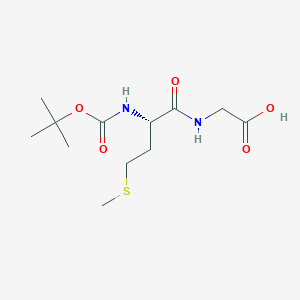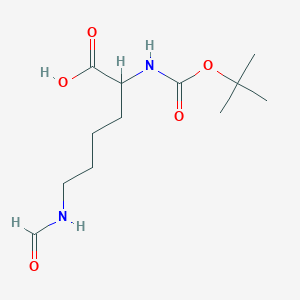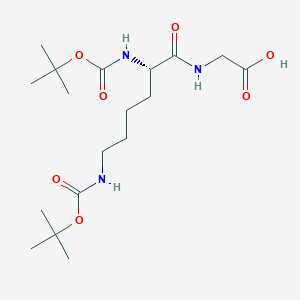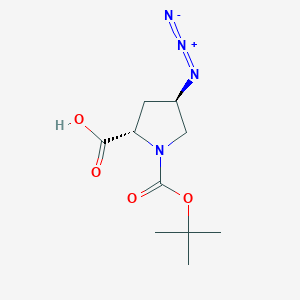
N-Boc-trans-4-azido-L-proline
Vue d'ensemble
Description
“N-Boc-trans-4-azido-L-proline” is a chemical compound with the molecular formula C10H16N4O4 . It appears as a white powder and has a molecular weight of 437.58 . The compound is also known by several synonyms, including Boc-trans-Pro (4-azido)-OH and (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of high-molecular-weight homo, block, and statistical polymers of azide-functionalized proline has been described . The azide groups served as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains an azido group (N3), a carboxylic acid group (COOH), and a tert-butoxycarbonyl (Boc) group .It has a molecular weight of 437.58 . The compound should be stored at 2-8 °C .
Applications De Recherche Scientifique
Étude du métabolisme cellulaire
N-Boc-trans-4-azido-L-proline, comme d'autres analogues de la L-proline, a été utilisé pour étudier le métabolisme cellulaire et la régulation de la synthèse des macromolécules dans les cellules procaryotes et eucaryotes . Le rôle unique de la L-proline dans le repliement et la structure des protéines fait de ces analogues des outils précieux pour ces études .
Utilisation industrielle
Les analogues de la L-proline, y compris la this compound, sont des composés utiles à des fins industrielles . Par exemple, des micro-organismes produisant en excès de la L-proline ont été obtenus en isolant des mutants résistants aux analogues de la L-proline .
Réglage des propriétés biologiques, pharmaceutiques ou physicochimiques
Les analogues de la L-proline sont des candidats prometteurs pour le réglage des propriétés biologiques, pharmaceutiques ou physicochimiques des peptides naturels ou de novo conçus .
Synthèse organique de produits pharmaceutiques
Les hydroxyprolines (HOP), telles que la 4-l-THOP et la cis-4-hydroxy-l-proline (4-l-CHOP), sont des blocs de construction chiraux utiles pour la synthèse organique de produits pharmaceutiques .
Activité antitumorale
L-AZC et 4-l-CHOP, qui sont de puissants inhibiteurs de la croissance cellulaire, ont été testés pour leur activité antitumorale en culture tissulaire et in vivo .
Applications biomédicales
La polyproline, un matériau d'un grand intérêt en biomédecine en raison de son échafaudage hélicoïdal d'importance structurelle dans le collagène et les mucines, peut être synthétisée à partir de proline fonctionnalisée par un azide . Les groupes azides servent de motifs pour un greffage de clic hautement efficace, de stabilisateurs de l'hélice PPII de la polyproline et de modulateurs de la thermoréactivité .
Marquage de la surface cellulaire
Un protocole amélioré pour la formation de triazole catalysée par le cuivre sur la surface cellulaire bactérienne a été décrit en utilisant l'azidohomoalanine<a aria-label="3: " data-citationid="7bfb3e37-95e9-786f-e2ad-3727fc3d7695-34" h="ID=SERP,5017.1" href="https://www.sigmaaldrich
Safety and Hazards
The safety data sheet for a similar compound, “N-BOC-trans-4-N-FMOC-amino-L-proline”, suggests that personal protective equipment/face protection should be worn when handling the compound . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .
Orientations Futures
“N-Boc-trans-4-azido-L-proline” and similar compounds have attracted attention in scientific research and industry due to their unique physical and chemical properties. They could potentially be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex .
Propriétés
IUPAC Name |
(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166185 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132622-68-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






